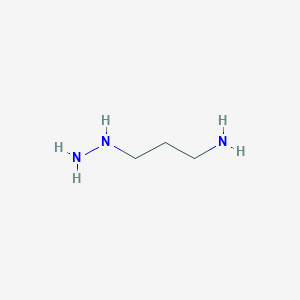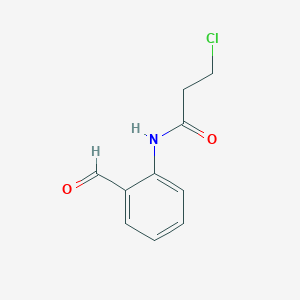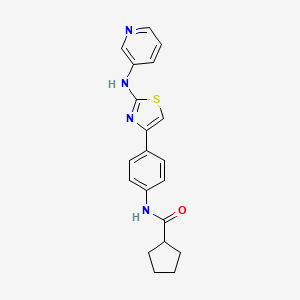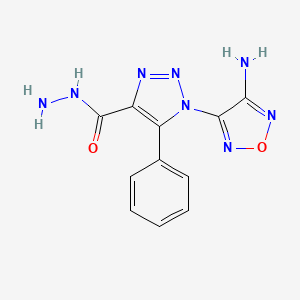![molecular formula C10H18ClNO2 B2735016 2,3,4,5,6,7,8,8a-Octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid;hydrochloride CAS No. 2247108-12-7](/img/structure/B2735016.png)
2,3,4,5,6,7,8,8a-Octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,6,7,8,8a-Octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C10H18ClNO2 and its molecular weight is 219.71. The purity is usually 95%.
BenchChem offers high-quality 2,3,4,5,6,7,8,8a-Octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,5,6,7,8,8a-Octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Properties
Novel Synthesis Approaches : An efficient synthesis method for related complex compounds through amidation of carboxylic acids under mild conditions has been developed, highlighting the versatility of such compounds in chemical reactions (Kang et al., 2008).
Molecular Structure Exploration : Studies on cyclohexanepolycarboxylate ligands have explored their coordination chemistry, indicating potential applications in materials science, especially as magnetic materials. This highlights the structural significance of related cyclic compounds (Lin & Tong, 2011).
Potential Applications
Biofriendly Materials Development : Research on incorporating tetracarboxylate ions into octacalcium phosphate (OCP) suggests potential for developing next-generation biofriendly materials. This study indicates the possibility of using similar carboxylic acid derivatives for biomedical applications (Yokoi et al., 2021).
Supramolecular Assemblies : The assembly of benzenetetracarboxylic acid with aza donor molecules into supramolecular structures demonstrates the utility of carboxylic acid derivatives in crystal engineering, pointing towards their use in constructing complex molecular architectures (Arora & Pedireddi, 2003).
Chemical Sensors : The ability of certain carboxylic acid derivatives to act as efficient fluoride sensors through structural changes upon interaction with anions showcases their potential application in developing chemical sensors (Sigalov et al., 2015).
Propriétés
IUPAC Name |
2,3,4,5,6,7,8,8a-octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-9(13)10-5-3-1-2-4-8(10)6-11-7-10;/h8,11H,1-7H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBDQEVADCUUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CNCC2(CC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate](/img/structure/B2734938.png)
![ethyl 4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2734939.png)



![3-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2734945.png)
![2-Chloro-N-[1-(2-methoxypyridin-4-yl)cyclopropyl]acetamide](/img/structure/B2734948.png)
![(E)-7-(but-2-en-1-yl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2734949.png)
![Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2734951.png)

![1-[2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2734954.png)
![N-(2,4-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2734956.png)